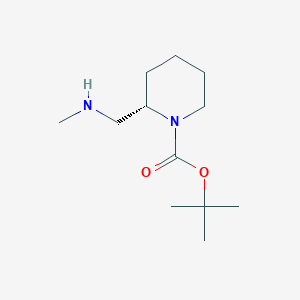![molecular formula C12H10F2N2O2 B2988206 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid CAS No. 2248359-13-7](/img/structure/B2988206.png)
4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Diflunisal, which is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. However,
Mécanisme D'action
The mechanism of action of 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain and inflammation in the body. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including:
1. Anti-inflammatory: This compound reduces inflammation by inhibiting the production of inflammatory cytokines.
2. Analgesic: this compound reduces pain by inhibiting the production of prostaglandins.
3. Neuroprotective: This compound protects against the damage caused by neurodegenerative disorders by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid in lab experiments include:
1. High Purity: This compound is available in high purity, which makes it suitable for use in sensitive experiments.
2. Well-Characterized: The chemical and physical properties of this compound are well-characterized, which makes it easy to use in experiments.
3. Availability: this compound is commercially available, which makes it easy to obtain for lab experiments.
The limitations of using this compound in lab experiments include:
1. Cost: This compound is relatively expensive, which may limit its use in some experiments.
2. Toxicity: this compound can be toxic in high doses, which may limit its use in some experiments.
List of
Orientations Futures
Some of the future directions for research on 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid include:
1. Development of Novel Therapies: Further research is needed to develop novel therapies using this compound for the treatment of various diseases.
2. Mechanistic Studies: More studies are needed to understand the mechanisms of action of this compound in various diseases.
3. Toxicity Studies: Further research is needed to understand the toxicity of this compound and its potential side effects.
4. Formulation Development: Research is needed to develop new formulations of this compound that can improve its bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. This compound has been extensively studied for its anti-tumor, neuroprotective, and anti-inflammatory properties. Further research is needed to develop novel therapies using this compound and to understand its mechanisms of action in various diseases.
Méthodes De Synthèse
The synthesis of 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid involves the reaction of 4-chlorobenzoic acid with difluoromethylpyrazole in the presence of a base such as potassium carbonate. The reaction occurs at high temperatures and yields the desired product as a white crystalline powder.
Applications De Recherche Scientifique
4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has been extensively studied for its potential applications in various fields of scientific research. Some of the most promising research areas include:
1. Cancer Research: Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This compound has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
2. Neurological Disorders: Research has also shown that this compound has neuroprotective properties and can protect against the damage caused by neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Diseases: Studies have shown that this compound can reduce the risk of cardiovascular diseases by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
4-[4-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-7-10(11(13)14)6-15-16(7)9-4-2-8(3-5-9)12(17)18/h2-6,11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMWASOJWRDGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)

![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2988132.png)

![ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2988134.png)
![1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2988137.png)



![2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2988143.png)

